2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-hydroxy-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-7-1-2-9-8(5-7)6(3-10(13)14)4-11(15)16-9/h1-2,4-5,12H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHNQOMHFVJCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)O2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with various reagents under specific conditions. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with sodium azides . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of green chemistry principles, such as employing green solvents and catalysts, is also becoming more prevalent in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid exhibits notable antimicrobial activity. Several derivatives have been synthesized, showcasing effectiveness against various bacteria, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. For instance, derivatives such as (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid N'-[2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-hydrazide have shown promising results in inhibiting bacterial growth .
| Compound Name | Activity | Target Organisms |
|---|---|---|
| 7-Hydroxycoumarin | Moderate | Staphylococcus pneumoniae |
| 4-Hydroxycoumarin | High | Pseudomonas aeruginosa |
| 7-Hydroxy-4-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl | High | Bacillus subtilis |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties, which involve scavenging free radicals and inhibiting lipid peroxidation processes. This activity is crucial for mitigating oxidative stress-related damage in biological systems. Studies indicate that the presence of the hydroxyl group enhances its ability to donate electrons, thereby neutralizing free radicals effectively.
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant capabilities, 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid has been studied for its anti-inflammatory properties. It interacts with various enzymes involved in the inflammatory response, potentially modulating their activity. This mechanism can be beneficial in developing treatments for inflammatory diseases .
Anticancer Potential
The anticancer potential of this compound has been explored through various studies that focus on its ability to inhibit cancer cell proliferation. Research indicates that derivatives of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid can act as effective agents against different cancer types by inducing apoptosis in cancer cells and preventing tumor growth.
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of synthesized derivatives of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid against several pathogenic bacteria. The results indicated that certain derivatives exhibited significant activity against Staphylococcus pneumoniae while showing moderate effectiveness against other strains like Bacillus cereus.
Case Study 2: Antioxidant Mechanism Investigation
Another investigation focused on the antioxidant mechanisms of the compound. It was found that the hydroxyl group plays a critical role in electron donation during redox reactions, leading to effective neutralization of reactive oxygen species (ROS). This finding supports the potential use of this compound in formulations aimed at reducing oxidative stress.
Mechanism of Action
The mechanism of action of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Effects
7-Hydroxy vs. 6-Hydroxy Derivatives
The substitution of hydroxy groups at C6 versus C7 significantly alters bioactivity. For instance, 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives () demonstrated potent anticancer activity via inhibition of topoisomerase IIα (IC50 = 0.89 µM) and antioxidant capacity (IC50 = 4.2 µM in DPPH assay) .
Chlorinated Derivatives
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate () highlights how halogenation at C6 enhances lipophilicity (LogP = 2.8), improving membrane permeability but reducing aqueous solubility. This suggests that the C6-hydroxy group in the target compound may offer a balance between hydrophilicity and bioavailability .
Functional Group Modifications
Acetic Acid vs. Acetamide Derivatives
Replacement of the acetic acid moiety with acetamide, as in N-(2-aryl-4-oxo-thiazolidin-3-yl)-2-(4-(2-aryl-4-oxo-thiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides (), introduces hydrogen-bonding capabilities. These derivatives showed enhanced acetylcholinesterase inhibition (IC50 = 0.12 µM) due to amide-mediated interactions with the enzyme’s catalytic triad . The carboxylic acid group in the target compound may instead engage in ionic interactions, favoring binding to metal-dependent enzymes.
Esterification Effects
Ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate () demonstrated reduced bioactivity compared to its hydrazide derivatives.
Spectroscopic and Structural Insights
- IR Spectroscopy : The lactonic carbonyl (C=O) stretching in coumarins appears near 1710–1680 cm<sup>−1</sup>. For example, ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate showed bands at 1711 cm<sup>−1</sup> (lactone C=O) and 1671 cm<sup>−1</sup> (amide C=O) . The target compound’s C6-OH may shift these bands due to hydrogen bonding.
- NMR Spectroscopy : Protons adjacent to electron-withdrawing groups (e.g., C4-acetic acid) resonate downfield. In compound 3 (), the -CO-NH-NH2 proton appeared at δ 8.89 ppm . The C6-OH proton in the target compound is expected near δ 10–12 ppm.
Biological Activity
Introduction
2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, a coumarin derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of natural products known for their therapeutic potential, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid is C11H8O5, with a molecular weight of 220.18 g/mol. Its structure features a coumarin core with a hydroxyl group at the C6 position and an acetic acid moiety.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid and its derivatives. The compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Summary of Antimicrobial Studies
| Study | Bacterial Strains Tested | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 26 | 7.23 | |
| Escherichia coli | Moderate | - | |
| Pseudomonas aeruginosa | Slightly active | - | |
| Bacillus subtilis | Moderate | - |
In one study, derivatives of the compound were synthesized and tested for their antimicrobial activity using the disc diffusion method. Compounds demonstrated varying levels of effectiveness against Staphylococcus aureus, with some achieving inhibition percentages up to 8.94% .
Antioxidant Activity
The antioxidant potential of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid has also been investigated. The compound is noted for its ability to scavenge free radicals and inhibit lipid peroxidation.
Antioxidant Efficacy Data
| Compound | Concentration (mg/mL) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| 5a | 1 | 62.90 |
| 5d | 1 | Moderate |
Research indicates that the hydroxyl group at the C6 position enhances antioxidant activity by facilitating interactions with reactive oxygen species (ROS) .
Acetylcholinesterase Inhibition
Recent studies have identified the compound as a potent inhibitor of acetylcholinesterase (AChE), making it a candidate for Alzheimer's disease treatment.
AChE Inhibition Data
| Compound ID | IC50 (µM) |
|---|---|
| 5a | 0.04 ± 0.01 |
| 5d | Moderate Activity |
Molecular docking studies suggest that the coumarin moiety interacts with AChE's active site, indicating potential for further development as anti-Alzheimer agents .
Study on Antimicrobial Efficacy
In a comprehensive study published in MDPI, researchers synthesized several derivatives based on the coumarin scaffold and evaluated their antimicrobial efficacy against various pathogens. The findings revealed that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, highlighting the therapeutic potential of these compounds in treating resistant infections .
Study on Antioxidant Properties
Another study focused on the antioxidant capabilities of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, demonstrating its ability to inhibit lipid peroxidation effectively. This property is crucial in reducing oxidative stress-related damage in cells, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Q & A
Basic: What are the established synthetic routes for 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Core Formation : Condensation of substituted hydroxyacetophenone derivatives with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form the chromen-4-one core .
- Acetic Acid Substitution : Functionalization at the 4-position via nucleophilic substitution or coupling reactions. For example, Meldrum’s acid can be used to introduce the acetic acid moiety under reflux conditions with catalytic piperidine and acetic acid .
- Validation : Purity is assessed via HPLC (reverse-phase C18 column, UV detection at 254 nm) and NMR (¹H/¹³C). Crystallinity and structure are confirmed using X-ray diffraction (refined via SHELXL) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the chromen-4-one core (e.g., δ ~6.3 ppm for H-3, δ ~160 ppm for C=O). The acetic acid moiety appears as a singlet at δ ~3.8 ppm (¹H) and δ ~40 ppm (¹³C) .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the planar chromen-4-one core and hydrogen-bonding networks involving the hydroxyl and carbonyl groups. Refinement with SHELXL (full-matrix least-squares on F²) ensures accuracy .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (e.g., m/z 235.0372 for C₁₁H₈O₆) .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Screening : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values 16–64 µg/mL). Activity correlates with membrane disruption, validated via propidium iodide uptake assays .
- Antioxidant Assays : DPPH radical scavenging (IC₅₀ ~25 µM) and FRAP assays suggest redox activity due to the hydroxyl and carbonyl groups .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) show moderate activity (IC₅₀ ~50 µM), likely via topoisomerase inhibition .
Advanced: How can synthetic yields be optimized while minimizing byproducts?
Methodological Answer:
- Continuous Flow Reactors : Enhance reaction homogeneity and reduce side products (e.g., dimerization) by controlling residence time and temperature .
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps. Microwave-assisted synthesis reduces reaction time from hours to minutes .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) achieves >95% purity .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing (fixed inoculum size: 5 × 10⁵ CFU/mL) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed acetic acid moiety) that may affect activity .
- Synergistic Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms. For example, synergy with verapamil suggests P-glycoprotein involvement in cancer cell resistance .
Advanced: What computational approaches predict binding modes and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates interactions with targets (e.g., DNA gyrase). The hydroxyl group forms hydrogen bonds with Thr165 and Asp73, while the chromen-4-one core stacks via π-π interactions .
- QSAR Modeling : Hammett constants (σ) for substituents at the 6-position correlate with logP and antimicrobial potency (R² > 0.85) .
- DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
Advanced: How do structural modifications impact biological activity?
Methodological Answer:
- Hydroxyl Position : Moving the hydroxyl from C6 to C7 (as in (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid) reduces antimicrobial activity by 50%, likely due to altered hydrogen bonding .
- Acetic Acid Replacement : Substituting the acetic acid with methyl ester (e.g., ethyl 2-(chromen-4-yl)acetate) abolishes antioxidant activity, emphasizing the carboxyl group’s role in radical stabilization .
- Halogenation : Adding Cl at C6 (e.g., 2-((6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid) enhances cytotoxicity (IC₅₀ ~30 µM) by increasing lipophilicity and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
